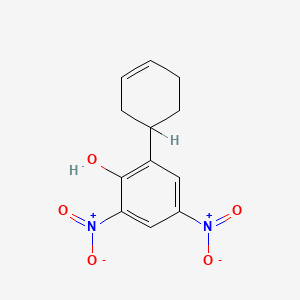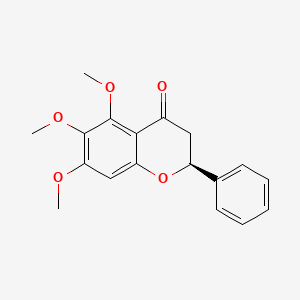
(2S)-5,6,7-Trimethoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-5,6,7-Trimethoxyflavanone is a flavonoid compound characterized by its three methoxy groups attached to the flavanone structure Flavonoids are a diverse group of phytonutrients found in many plants, known for their antioxidant properties and potential health benefits
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-5,6,7-Trimethoxyflavanone typically involves the following steps:
Starting Materials: The synthesis begins with appropriate precursors such as 2-hydroxyacetophenone and 3,4,5-trimethoxybenzaldehyde.
Condensation Reaction: These precursors undergo a Claisen-Schmidt condensation reaction in the presence of a base like sodium hydroxide to form the chalcone intermediate.
Cyclization: The chalcone intermediate is then subjected to cyclization using an acid catalyst, such as hydrochloric acid, to form the flavanone structure.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain pure (2S)-5,6,7-Trimethoxyflavanone.
Industrial Production Methods: Industrial production of (2S)-5,6,7-Trimethoxyflavanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions: (2S)-5,6,7-Trimethoxyflavanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the flavanone to its corresponding dihydroflavanone.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Quinones.
Reduction: Dihydroflavanones.
Substitution: Derivatives with substituted functional groups.
科学研究应用
Chemistry: Used as a precursor for synthesizing other flavonoid derivatives and studying reaction mechanisms.
Biology: Investigated for its antioxidant properties and potential to scavenge free radicals.
Medicine: Explored for its anti-inflammatory, anti-cancer, and neuroprotective effects.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
作用机制
The mechanism of action of (2S)-5,6,7-Trimethoxyflavanone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can donate hydrogen atoms or electrons to neutralize free radicals, thereby reducing oxidative stress.
Anti-inflammatory Effects: It may inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenase.
Anti-cancer Properties: The compound can induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway.
相似化合物的比较
(2S)-Naringenin: A flavanone with similar antioxidant and anti-inflammatory properties.
(2S)-Hesperetin: Another flavanone known for its cardiovascular benefits.
(2S)-Eriodictyol: A flavanone with potential anti-diabetic effects.
Uniqueness: (2S)-5,6,7-Trimethoxyflavanone is unique due to its specific methoxy group arrangement, which may confer distinct biological activities and chemical reactivity compared to other flavanones.
属性
CAS 编号 |
78548-22-8 |
|---|---|
分子式 |
C18H18O5 |
分子量 |
314.3 g/mol |
IUPAC 名称 |
(2S)-5,6,7-trimethoxy-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C18H18O5/c1-20-15-10-14-16(18(22-3)17(15)21-2)12(19)9-13(23-14)11-7-5-4-6-8-11/h4-8,10,13H,9H2,1-3H3/t13-/m0/s1 |
InChI 键 |
HRIKTKFXIKHIRJ-ZDUSSCGKSA-N |
手性 SMILES |
COC1=C(C(=C2C(=O)C[C@H](OC2=C1)C3=CC=CC=C3)OC)OC |
规范 SMILES |
COC1=C(C(=C2C(=O)CC(OC2=C1)C3=CC=CC=C3)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




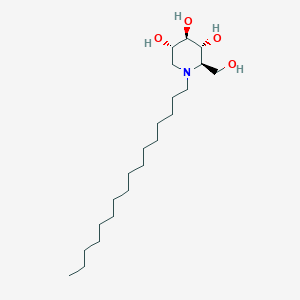
![1-[3-(Piperidin-1-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14440140.png)
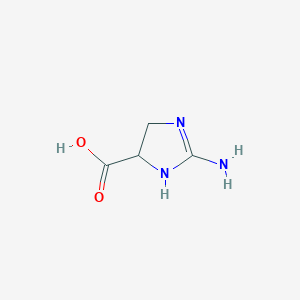
![2-[Amino(4-fluorophenyl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B14440154.png)
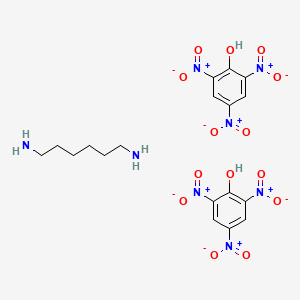
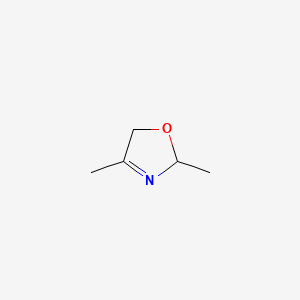
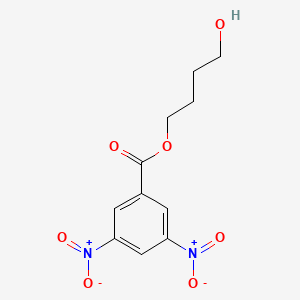
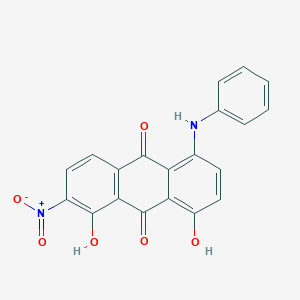
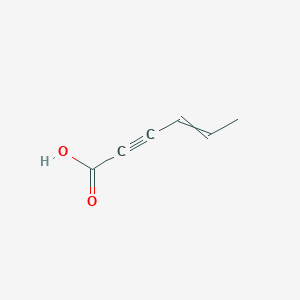

![N-[4-[(2-oxo-3H-1,3-benzoxazol-7-yl)sulfamoyl]phenyl]acetamide](/img/structure/B14440184.png)
